molecular formula C13H20N2 B7846068 N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

Cat. No.: B7846068
M. Wt: 204.31 g/mol
InChI Key: DLZGKJSVRYNJMG-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This compound features a cyclopropyl group and a 4-methyl-benzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the 4-Methyl-Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a methyl group in the presence of a Lewis acid catalyst.

    Formation of the Ethane-1,2-Diamine Backbone: The ethane-1,2-diamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.

    Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

N1-Cyclopropyl-N1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine : Features a cyclopropyl group and a 4-methyl-benzyl group.
  • N1-Cyclopropyl-N1-(4-chloro-benzyl)-ethane-1,2-diamine : Similar structure but with a chloro group instead of a methyl group.
  • N1-Cyclopropyl-N1-(4-methyl-phenyl)-ethane-1,2-diamine : Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is unique due to the presence of both a cyclopropyl group and a 4-methyl-benzyl group

Properties

IUPAC Name

N'-cyclopropyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZGKJSVRYNJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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